![molecular formula C22H32FN3O B5468388 N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5468388.png)
N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). It is a promising drug candidate for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide involves the inhibition of GABA-AT, which is responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in seizure activity.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This results in a reduction in seizure activity and a decrease in drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its potency and selectivity for GABA-AT, as well as its ability to cross the blood-brain barrier. However, limitations include its relatively short half-life and the need for repeated dosing in order to maintain therapeutic levels.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide. These include the investigation of its potential therapeutic applications in other neurological disorders, such as anxiety and depression. Additionally, further studies are needed to optimize the dosing regimen and improve the pharmacokinetic properties of the drug. Finally, the development of more selective inhibitors of GABA-AT may lead to the development of even more effective treatments for neurological disorders.
Synthesemethoden
The synthesis of N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide involves several steps, starting with the reaction of 2-fluoro-4-methylbenzylamine with cyclopropylcarbonyl chloride to form N-cyclopropyl-2-fluoro-4-methylbenzylamine. This intermediate is then reacted with 1,4'-bipiperidine-3-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing seizure activity in animal models of epilepsy and has also demonstrated efficacy in reducing drug-seeking behavior in models of addiction.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-[(2-fluoro-4-methylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32FN3O/c1-16-4-5-17(21(23)13-16)14-25-11-8-20(9-12-25)26-10-2-3-18(15-26)22(27)24-19-6-7-19/h4-5,13,18-20H,2-3,6-12,14-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEBRQNGYCWCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.